molecular formula C17H20N2O3S B11012923 1-(4-ethylphenyl)-5-oxo-N-(2-oxotetrahydrothiophen-3-yl)pyrrolidine-3-carboxamide

1-(4-ethylphenyl)-5-oxo-N-(2-oxotetrahydrothiophen-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B11012923
M. Wt: 332.4 g/mol
InChI Key: WELPTIJBPBTBAF-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrrolidinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylphenyl group: This step might involve Friedel-Crafts alkylation or other substitution reactions.

    Incorporation of the thiophene moiety: This can be done through coupling reactions or other suitable methods.

    Final assembly and purification: The final compound is assembled through amide bond formation and purified using techniques like chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Modulating cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE
  • 1-(4-ISOPROPYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE

Uniqueness

1-(4-ETHYLPHENYL)-5-OXO-N-(2-OXOTETRAHYDRO-3-THIOPHENYL)-3-PYRROLIDINECARBOXAMIDE might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-5-oxo-N-(2-oxothiolan-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-2-11-3-5-13(6-4-11)19-10-12(9-15(19)20)16(21)18-14-7-8-23-17(14)22/h3-6,12,14H,2,7-10H2,1H3,(H,18,21)

InChI Key

WELPTIJBPBTBAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCSC3=O

Origin of Product

United States

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